Cas no 612844-86-7 (1-bromo-3-(1,2,2,2-tetrafluoroethyl)benzene)

1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene is a fluorinated aromatic compound featuring a bromine substituent at the meta position relative to a tetrafluoroethyl group. This structure combines the reactivity of an aryl bromide with the unique electronic and steric properties imparted by the tetrafluoroethyl moiety. The strong electron-withdrawing nature of the CF₃CF₂- group enhances the electrophilic character of the aromatic ring, making it valuable in cross-coupling reactions such as Suzuki or Negishi couplings. The compound's high thermal and chemical stability, attributed to the perfluoroalkyl segment, suits demanding synthetic conditions. Its lipophilicity and metabolic resistance, derived from fluorine substitution, are advantageous in pharmaceutical and agrochemical applications. The bromine atom serves as a versatile handle for further functionalization, enabling precise structural modifications.
1-bromo-3-(1,2,2,2-tetrafluoroethyl)benzene structure
612844-86-7 structure
Product Name:1-bromo-3-(1,2,2,2-tetrafluoroethyl)benzene
CAS No:612844-86-7
MF:C8H5BrF4
MW:257.02291560173
CID:3373190
PubChem ID:83854116
Update Time:2025-07-02

1-bromo-3-(1,2,2,2-tetrafluoroethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 1-BROMO-3-(1,2,2,2-TETRAFLUOROETHYL)-
    • 1-bromo-3-(1,2,2,2-tetrafluoroethyl)benzene
    • EN300-1268483
    • 612844-86-7
    • MZA84486
    • G53579
    • Inchi: 1S/C8H5BrF4/c9-6-3-1-2-5(4-6)7(10)8(11,12)13/h1-4,7H
    • InChI Key: AQZWWOUSUQDEAS-UHFFFAOYSA-N
    • SMILES: C1(Br)=CC=CC(C(F)C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 255.95108Da
  • Monoisotopic Mass: 255.95108Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0Ų

1-bromo-3-(1,2,2,2-tetrafluoroethyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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1PlusChem
1P01DWZX-2.5g
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